molecular formula C12H15ClN2O2 B6636148 N-[2-[(2-chloroacetyl)amino]ethyl]-3-methylbenzamide

N-[2-[(2-chloroacetyl)amino]ethyl]-3-methylbenzamide

Cat. No. B6636148
M. Wt: 254.71 g/mol
InChI Key: PBQINPLFYCIZDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[(2-chloroacetyl)amino]ethyl]-3-methylbenzamide, commonly known as CMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. CMA is a white crystalline powder that is soluble in water and organic solvents.

Mechanism of Action

The mechanism of action of CMA is complex and not yet fully understood. It is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. CMA has also been found to have an inhibitory effect on the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
CMA has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. CMA has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, CMA has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CMA in lab experiments is its versatility. It can be used in a wide range of experiments due to its various properties. However, one of the main limitations of using CMA is its potential toxicity. It is important to use CMA in a controlled environment and at the appropriate concentrations to avoid any adverse effects.

Future Directions

There are several future directions for the research and application of CMA. One potential direction is the development of new drugs based on the structure of CMA for the treatment of various diseases. Another potential direction is the investigation of the role of CMA in the regulation of the immune system. Additionally, further studies are needed to fully understand the mechanism of action of CMA and its potential applications in the field of scientific research.
Conclusion:
In conclusion, CMA is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. It has been found to have antitumor, anti-inflammatory, and analgesic properties, and has been studied for its potential application in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. CMA has various advantages and limitations for lab experiments, and there are several future directions for the research and application of CMA.

Synthesis Methods

CMA can be synthesized by the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This intermediate is then reacted with 2-aminoethyl chloride hydrochloride to form N-[2-(3-methylbenzoyl)amino]ethyl chloride. The final step involves the reaction of N-[2-(3-methylbenzoyl)amino]ethyl chloride with sodium cyanide and hydrochloric acid to form CMA.

Scientific Research Applications

CMA has been extensively studied for its potential application in various fields of scientific research. It has been found to have antitumor, anti-inflammatory, and analgesic properties. CMA has also been studied for its potential application in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-[2-[(2-chloroacetyl)amino]ethyl]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-9-3-2-4-10(7-9)12(17)15-6-5-14-11(16)8-13/h2-4,7H,5-6,8H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQINPLFYCIZDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[(2-chloroacetyl)amino]ethyl]-3-methylbenzamide

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